1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s structure includes two pyrrolidine-2,5-dione moieties connected via a phenylmethyl bridge, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione typically involves the condensation of succinimide with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl]thiourea
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-[2,5-Dioxo-3-(piperidin-1-yl)-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide
Comparison: Compared to these similar compounds, 1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione exhibits unique structural features that contribute to its distinct chemical and biological properties. Its dual pyrrolidine-2,5-dione moieties and phenylmethyl bridge provide a versatile scaffold for various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLSPSJTBPMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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